

Application Note: Quantification of Cymipristone in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: **Cymipristone**

Cat. No.: **B1669655**

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Introduction

Cymipristone is a progesterone receptor modulator with potential applications in various clinical fields. Accurate quantification of **Cymipristone** in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a rapid, specific, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **Cymipristone** in human plasma. The method utilizes a simple protein precipitation step for sample preparation and has been successfully applied to a pharmacokinetic study.^[1]

Method Summary

A validated LC-MS/MS method has been established for the quantification of **Cymipristone** in human plasma.^[1] The procedure involves a straightforward protein precipitation with methanol for sample clean-up. Mifepristone is employed as the internal standard (IS) to ensure accuracy and precision.^[1] Chromatographic separation is achieved on a C18 column with a gradient elution, followed by detection using a triple-quadrupole tandem mass spectrometer operating in the positive electrospray ionization (ESI) and selective reaction monitoring (SRM) mode.^[1]

Quantitative Data

The method demonstrates excellent performance characteristics, as summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r)	LLOQ (ng/mL)
Cymipristone	0.5 - 100	0.9996	0.5

Data sourced from Jiang et al., 2010.[[1](#)]

Experimental Protocols

1. Sample Preparation

This protocol details the protein precipitation method for extracting **Cymipristone** from human plasma.

- Reagents and Materials:
 - Human plasma samples
 - Methanol (HPLC grade)
 - Mifepristone internal standard (IS) stock solution
 - Microcentrifuge tubes (1.5 mL)
 - Vortex mixer
 - Microcentrifuge
- Procedure:
 - Pipette a known volume of human plasma into a microcentrifuge tube.
 - Add the internal standard (Mifepristone) to each sample.
 - Add methanol to the plasma sample to precipitate proteins.

- Vortex mix the samples thoroughly to ensure complete protein precipitation.
- Centrifuge the samples to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

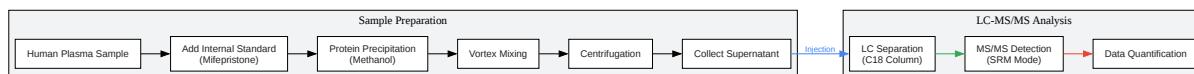
2. LC-MS/MS Analysis

This section outlines the chromatographic and mass spectrometric conditions for the quantification of **Cymipristone**.

- Instrumentation:
 - Liquid chromatography system
 - Triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
- Chromatographic Conditions:
 - Column: ZORBAX SB C(18), 50 mm x 2.1 mm i.d., 1.8 μ m
 - Mobile Phase A: 10 mM Ammonium Acetate in water
 - Mobile Phase B: Acetonitrile
 - Flow Rate: 0.3 mL/min
 - Elution: Gradient
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Type: Selective Reaction Monitoring (SRM)
 - SRM Transitions:
 - **Cymipristone**: $[M+H]^+$ m/z 498 \rightarrow 416

- Mifepristone (IS): $[M+H]^+$ m/z 430 → 372

Visualizations



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References

- 1. Determination of cymipristone in human plasma by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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